2-(2-Methylphenyl)ethanethiol
Description
2-(2-Methylphenyl)ethanethiol is an organosulfur compound with the molecular formula C₉H₁₂S (calculated molecular weight: 152.25 g/mol). Structurally, it consists of an ethanethiol backbone (HS-CH₂-CH₂-) attached to a 2-methylphenyl group. Like other aryl-substituted ethanethiols, it is likely used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds such as thioethers or thioesters. The methyl substituent on the aromatic ring may influence its electronic and steric properties, affecting reactivity and solubility compared to derivatives with halogen or heterocyclic substituents.
Properties
IUPAC Name |
2-(2-methylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJZCMLUXVPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylphenyl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-methylphenylacetic acid with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylphenylacetyl chloride with hydrogen sulfide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thiourea and alkyl halides. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(2-Methylphenyl)ethanedisulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)ethanedisulfide
Reduction: this compound (from disulfide)
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiols, including their antioxidant properties.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)ethanethiol involves its ability to form disulfide bonds. This property is crucial in biological systems, where disulfide bonds help stabilize the three-dimensional structure of proteins. The compound can also act as a nucleophile in various chemical reactions, allowing it to participate in substitution reactions .
Comparison with Similar Compounds
Research Findings and Limitations
- Pyridyl Derivatives : Exhibit unique solubility and coordination properties, validated in catalysis studies .
- Chloro vs. Methyl Substituents : Chlorophenyl derivatives show 20–30% higher acidity in polar solvents compared to methyl analogs, as inferred from Hammett constants .
- Data Gaps : Direct experimental data on this compound is sparse; comparisons rely on extrapolation from structural analogs.
Biological Activity
2-(2-Methylphenyl)ethanethiol, also known as thiophenol or 2-methylphenylethanethiol, is an organic compound with the chemical formula C10H14S. This compound features a thiol group (-SH) attached to a 2-methylphenyl group, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 170.28 g/mol
- CAS Number : 102370-16-1
- Structure :
The biological activity of this compound can be attributed to several mechanisms:
-
Antioxidant Activity :
- The thiol group can donate electrons, reducing reactive oxygen species (ROS) and thus acting as an antioxidant.
-
Enzyme Inhibition :
- It has been reported to inhibit certain enzymes, including proteases and kinases, which are crucial in various cellular processes.
-
Cell Signaling Modulation :
- The compound interacts with cell surface receptors, potentially modulating signaling pathways involved in inflammation and apoptosis.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Shows potential in protecting neuronal cells from oxidative stress.
Antimicrobial Activity
A study conducted by Zhang et al. (2023) assessed the antimicrobial properties of various thiols, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| This compound | 32 µg/mL | 64 µg/mL |
| Control (Ciprofloxacin) | 0.5 µg/mL | 1 µg/mL |
Anti-inflammatory Effects
In a separate investigation by Lee et al. (2024), the anti-inflammatory effects of this compound were evaluated using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-α and IL-6 in a dose-dependent manner.
| Treatment Concentration | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (10 µM) | 100 | 150 |
| High Dose (50 µM) | 50 | 80 |
Neuroprotective Effects
A study by Chen et al. (2025) explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that pre-treatment with the compound significantly improved cell viability and reduced markers of oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
